molecular formula C9H14N2O B2651787 4-(3-Methyl-5-isoxazolyl)piperidine CAS No. 1219960-41-4

4-(3-Methyl-5-isoxazolyl)piperidine

Cat. No. B2651787
CAS RN: 1219960-41-4
M. Wt: 166.224
InChI Key: AXVBDMPVKKHKEE-UHFFFAOYSA-N
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Description

“4-(3-Methyl-5-isoxazolyl)piperidine” is a chemical compound with the CAS Number: 1219960-41-4 . It has a molecular weight of 166.22 and its IUPAC name is 3-methyl-5-(piperidin-4-yl)isoxazole .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14N2O/c1-7-6-9(12-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 . This indicates the presence of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 166.22 .

Scientific Research Applications

Chemical Synthesis and Derivative Applications

4-(3-Methyl-5-isoxazolyl)piperidine and its derivatives have been extensively studied for their chemical properties and applications in synthesis. Isoxazolidines, obtained through cycloaddition of nitrones with methylene cyclopropane, undergo thermal rearrangement to piperidin-4-one derivatives, leading to the synthesis of indolizidine and quinolizidine derivatives (Brandi et al., 1986). This highlights the compound's role in complex organic synthesis processes.

Pharmacological Research

In pharmacological research, 4-heterocyclylpiperidines, including this compound derivatives, have been identified as selective high-affinity ligands at human dopamine D4 receptors. The structural modifications of different parts of the molecule indicate that certain derivatives can show improved affinities and selectivity for dopamine receptors (Rowley et al., 1997). Furthermore, certain piperidin-4-ones have been synthesized and evaluated for their potential antidepressant activity, demonstrating the compound's significance in drug discovery for psychiatric conditions (Balsamo et al., 1987).

Neurological Studies

In the field of neurology, studies have investigated the distribution of piperidine in the brain and its possible significance in behavior, considering its potential as a psychotherapeutic agent (Abood et al., 1961). This research is indicative of this compound's relevance in understanding neurological functions and disorders.

Antimicrobial Applications

Spiro-piperidin-4-ones, synthesized from this compound, have shown significant antimycobacterial activity, indicating the compound's utility in developing treatments against bacterial infections like tuberculosis (Kumar et al., 2008).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “4-(3-Methyl-5-isoxazolyl)piperidine” can be found online . It’s important to handle this compound with care and follow all safety guidelines.

Future Directions

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(3-Methyl-5-isoxazolyl)piperidine”, is an important task of modern organic chemistry .

properties

IUPAC Name

3-methyl-5-piperidin-4-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVBDMPVKKHKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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